molecular formula C11H13FO B13404544 trans-2-(3-Fluorophenyl)cyclopentanol

trans-2-(3-Fluorophenyl)cyclopentanol

Cat. No.: B13404544
M. Wt: 180.22 g/mol
InChI Key: ARVGKJBSGIRSTQ-UHFFFAOYSA-N
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Description

Trans-2-(3-Fluorophenyl)cyclopentanol: is an organic compound with the molecular formula C11H13FO . It contains a cyclopentane ring substituted with a hydroxyl group and a fluorophenyl group in a trans configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluorophenyl)cyclopentanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods: Industrial production of this compound may involve the hydrogenation of furfural using Cu–Co catalysts prepared by co-precipitation or oxalate sol–gel methods . The choice of catalyst and reaction conditions can influence the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions: Trans-2-(3-Fluorophenyl)cyclopentanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols or hydrocarbons.

    Substitution: Formation of substituted cyclopentanol derivatives.

Scientific Research Applications

Trans-2-(3-Fluorophenyl)cyclopentanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of trans-2-(3-Fluorophenyl)cyclopentanol involves its interaction with specific molecular targets and pathways. The hydroxyl group and fluorophenyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Cyclopentanol: A simple cyclopentane derivative with a hydroxyl group.

    3-Fluorophenylcyclopentane: A cyclopentane ring substituted with a fluorophenyl group without the hydroxyl group.

Uniqueness: Trans-2-(3-Fluorophenyl)cyclopentanol is unique due to the presence of both the hydroxyl group and the fluorophenyl group in a trans configuration. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H13FO

Molecular Weight

180.22 g/mol

IUPAC Name

2-(3-fluorophenyl)cyclopentan-1-ol

InChI

InChI=1S/C11H13FO/c12-9-4-1-3-8(7-9)10-5-2-6-11(10)13/h1,3-4,7,10-11,13H,2,5-6H2

InChI Key

ARVGKJBSGIRSTQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)O)C2=CC(=CC=C2)F

Origin of Product

United States

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